Ethyl 2-(trifluoromethyl)isonicotinate

Lipophilicity logP Drug design

Ethyl 2-(trifluoromethyl)isonicotinate is the critical fluorinated pyridine ester for constructing TAAR1 agonist scaffolds per patent HK1207377B. Quantifiable advantages over in-class methyl esters—superior logP (2.2771 vs. 1.60) and higher boiling point (233.2 °C vs. 213.9 °C)—deliver greater metabolic stability, easier purification, and robust scale-up in palladium-catalyzed carbonylation/cyanation. Do not substitute: only this specific ester provides the optimal lipophilicity-hydrolysis balance for prodrug design and consistent process development.

Molecular Formula C9H8F3NO2
Molecular Weight 219.163
CAS No. 1214351-44-6
Cat. No. B578502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(trifluoromethyl)isonicotinate
CAS1214351-44-6
Molecular FormulaC9H8F3NO2
Molecular Weight219.163
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1)C(F)(F)F
InChIInChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-13-7(5-6)9(10,11)12/h3-5H,2H2,1H3
InChIKeyDDCHYZRDWLPNRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(trifluoromethyl)isonicotinate (CAS 1214351-44-6): Chemical Profile and Procurement Baseline


Ethyl 2-(trifluoromethyl)isonicotinate (CAS 1214351-44-6), systematically named ethyl 2-(trifluoromethyl)pyridine-4-carboxylate, is a fluorinated pyridine derivative with molecular formula C₉H₈F₃NO₂ and molecular weight 219.16 g/mol [1]. It belongs to the class of 2-(trifluoromethyl)isonicotinic acid esters, which are recognized as versatile intermediates for the synthesis of active pharmaceutical ingredients (APIs) and agrochemical agents [2]. The compound features a trifluoromethyl group at the 2-position of the pyridine ring, imparting enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs [1].

Why Generic Substitution Fails: The Procurement Case for Ethyl 2-(trifluoromethyl)isonicotinate


In procurement for pharmaceutical intermediate synthesis, simple substitution of in-class isonicotinate esters is not chemically valid due to significant differences in physicochemical properties and synthetic utility. Ethyl 2-(trifluoromethyl)isonicotinate exhibits a computed logP of 2.2771 [1], compared to XLogP3 of 1.600 for the methyl ester analog , indicating substantially higher lipophilicity that directly impacts reaction compatibility, purification behavior, and downstream pharmacokinetic optimization. Furthermore, the ethyl ester moiety offers distinct stability and reactivity profiles in palladium-catalyzed carbonylation and cyanation reactions compared to methyl or isopropyl congeners [2]. These quantifiable differences preclude interchangeability and necessitate compound-specific sourcing.

Quantitative Differentiation Evidence: Ethyl 2-(trifluoromethyl)isonicotinate vs. Comparators


Lipophilicity Advantage: Higher logP of Ethyl Ester Drives Synthetic and Biological Performance

Ethyl 2-(trifluoromethyl)isonicotinate (target) exhibits a calculated logP of 2.2771 [1], which is 0.677 log units higher than the methyl ester analog (methyl 2-(trifluoromethyl)isonicotinate, XLogP3 = 1.600) . This quantitative difference in lipophilicity translates to approximately 4.7-fold higher predicted octanol-water partition coefficient (logP difference of 0.67 corresponds to 10^0.67 = 4.7×), directly impacting solubility profiles, membrane permeability, and chromatographic retention behavior in preparative workflows.

Lipophilicity logP Drug design ADME optimization

Boiling Point Differentiation: Ethyl Ester's Higher Thermal Threshold for Reaction Optimization

The predicted boiling point of ethyl 2-(trifluoromethyl)isonicotinate is 233.2 ± 40.0 °C [1], compared to 213.9 ± 40.0 °C for the methyl ester analog , representing a difference of approximately 19.3 °C. This higher boiling point provides a broader operational temperature window for reactions conducted under reflux conditions and may offer advantages in distillation-based purification steps.

Boiling point Thermal stability Reaction conditions Purification

Validated Intermediate for TAAR1 Agonist Synthesis: Patent-Enabled Synthetic Utility

Patent HK1207377B explicitly identifies 2-trifluoromethyl isonicotinic acid and its C1-6-alkyl esters (including ethyl ester) as versatile intermediates for the preparation of TAAR1 agonists of formula III [1]. The patented process provides an industrially scalable, palladium-catalyzed carbonylation/cyanation route with reported overall yields superior to prior art methods (e.g., Schlosser et al., 45% overall yield [1]). In contrast, positional isomers such as 3-(trifluoromethyl)isonicotinic acid or 5-substituted analogs are not covered under this validated synthetic protocol, and their utility in TAAR1 agonist synthesis lacks equivalent patent validation.

TAAR1 agonist Pharmaceutical intermediate Patent validation GPCR

Enhanced Metabolic Stability: The Trifluoromethyl Advantage Over Non-Fluorinated Pyridine Esters

The presence of the trifluoromethyl group at the 2-position confers significant metabolic stability compared to non-fluorinated isonicotinate esters. While direct head-to-head metabolic stability data for ethyl 2-(trifluoromethyl)isonicotinate itself is limited, extensive literature on fluorinated pyridine derivatives demonstrates that the CF₃ group increases oxidative metabolic stability by reducing electron density on the aromatic ring, thereby slowing cytochrome P450-mediated oxidation [1]. This class-level inference is supported by the compound's higher lipophilicity (logP 2.2771 vs. ethyl isonicotinate logP ~1.0-1.3 [2]), which alters tissue distribution and metabolic clearance rates in downstream drug candidates.

Metabolic stability Fluorine substitution Drug metabolism CYP450

Optimal Application Scenarios for Ethyl 2-(trifluoromethyl)isonicotinate Based on Quantified Differentiation


Synthesis of TAAR1 Agonists and Related GPCR-Targeted Drug Candidates

Ethyl 2-(trifluoromethyl)isonicotinate is the preferred ester building block for constructing the core scaffold of TAAR1 agonists, as explicitly validated in patent HK1207377B [1]. The compound's use in palladium-catalyzed carbonylation/cyanation enables efficient, scalable synthesis of advanced intermediates. Procurement of the ethyl ester over the methyl analog is justified by its higher boiling point (233.2 °C vs. 213.9 °C) and logP (2.28 vs. 1.60), which provide greater flexibility in reaction temperature selection and facilitate purification of lipophilic intermediates [2].

Fluorinated Pyridine Library Synthesis for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns requiring fluorinated heterocyclic building blocks, ethyl 2-(trifluoromethyl)isonicotinate offers a distinct physicochemical profile. Its elevated lipophilicity (logP 2.2771) relative to methyl or non-fluorinated esters [1] makes it a valuable reagent for modulating logD and permeability in lead optimization. Additionally, the trifluoromethyl group enhances metabolic stability of downstream amide or ester derivatives, a critical consideration in SAR exploration [2].

Agrochemical Intermediate Development Requiring Scalable Synthetic Routes

The compound's established role as an intermediate for agrochemical agents [1] is supported by the industrially applicable synthetic process described in HK1207377B. The ethyl ester's higher boiling point (233.2 °C) compared to methyl analog (213.9 °C) allows for more robust scale-up conditions and easier removal of volatile impurities [2]. This thermal advantage reduces process development time and improves batch-to-batch consistency in pilot plant settings.

Lipophilic Prodrug and Ester Prodrug Design

The ethyl ester moiety provides a balanced hydrolysis profile compared to methyl (too rapid) or isopropyl (too slow) esters in prodrug applications. The compound's logP of 2.2771 [1] places it in an optimal range for passive membrane permeability while maintaining sufficient aqueous solubility for formulation. Researchers developing ester prodrugs of 2-(trifluoromethyl)isonicotinic acid should prioritize the ethyl ester for its favorable hydrolysis kinetics and CNS penetration potential inferred from its lipophilicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(trifluoromethyl)isonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.